3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Overview
Description
3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N4 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, have been utilized in various therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It’s worth noting that piperidine derivatives often interact with their targets through various mechanisms, depending on the specific therapeutic application .
Biochemical Pathways
Piperidine derivatives, however, are known to influence a variety of biochemical pathways, again depending on their specific therapeutic application .
Result of Action
The effects of piperidine derivatives can vary widely, ranging from anticancer to antimicrobial activities .
Biological Activity
3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C10H20Cl2N4 |
Molecular Weight | 267.20 g/mol |
CAS Number | 1303889-70-4 |
IUPAC Name | This compound |
Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that triazole derivatives often exhibit anti-cancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, studies have shown that compounds with similar triazole structures can increase the expression of pro-apoptotic proteins such as Bax and inhibit anti-apoptotic factors like Bcl-2, leading to cell death in cancerous tissues .
Apoptosis Induction
In vitro studies have demonstrated that derivatives of triazoles can activate caspases (caspase 3, 8, and 9), which are crucial for the execution phase of apoptosis . The activation of these caspases leads to a cascade effect that ultimately results in cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example:
- Study Findings : A study involving similar triazole compounds reported enhanced cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin. The compounds induced apoptosis and autophagy through increased ROS production and modulation of key signaling pathways .
Table: Comparison of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cisplatin | MCF-7 | 0.5 | DNA cross-linking |
3-[4-(propan-2-yl)-...] | MCF-7 | <0.25 | Caspase activation, ROS production |
Pyrazolo[4,3-e]triazine | MDA-MB-231 | <0.5 | Apoptosis via caspase pathway |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine have shown efficacy against various bacterial strains.
Table: Antimicrobial Efficacy
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Moderate | 32 µg/mL |
Escherichia coli | Weak | >64 µg/mL |
Enterococcus faecalis | Strong | 16 µg/mL |
Case Studies
Several studies have documented the biological activity of triazole derivatives:
- Anticancer Study : A recent publication detailed a compound structurally related to our target compound that demonstrated significant anti-cancer effects in vitro by promoting apoptosis in breast cancer cells through ROS-mediated pathways .
- Antimicrobial Research : Another study focused on the synthesis and antimicrobial evaluation of various triazole derivatives, noting that certain compounds exhibited strong activity against Gram-positive bacteria while showing less efficacy against Gram-negative strains .
Properties
IUPAC Name |
3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8(2)14-7-12-13-10(14)9-4-3-5-11-6-9;;/h7-9,11H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPMHFIGSUQPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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